1-[(3-Chlorophenyl)methyl]-1-(2-hydroxypropyl)-3-phenylthiourea
Overview
Description
N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a chlorobenzyl group, a hydroxypropyl group, and a phenyl group attached to a thiourea moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea typically involves the reaction of 3-chlorobenzylamine, 2-hydroxypropylamine, and phenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-chlorobenzylamine+2-hydroxypropylamine+phenyl isothiocyanate→N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and chlorobenzyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N’-phenylthiourea: Lacks the hydroxypropyl group.
N-(3-chlorobenzyl)-N’-phenylthiourea: Lacks the hydroxypropyl group.
N-(2-hydroxypropyl)-N’-phenylthiourea: Lacks the chlorobenzyl group.
Uniqueness
N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea is unique due to the presence of both the hydroxypropyl and chlorobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea is a compound with potential applications in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and may offer valuable properties for research and industrial applications. Further studies are needed to fully understand its potential and mechanism of action.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-1-(2-hydroxypropyl)-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-13(21)11-20(12-14-6-5-7-15(18)10-14)17(22)19-16-8-3-2-4-9-16/h2-10,13,21H,11-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZMFOMLBOGNPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC(=CC=C1)Cl)C(=S)NC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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